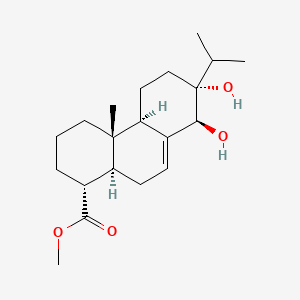
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is a complex organic compound belonging to the diterpenoid family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an isopropyl side chain. It is derived from natural sources, particularly from the resin of coniferous trees, and has been studied for its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- typically involves several steps, starting from simpler diterpenoid precursors. The process often includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Isomerization: Conversion of double bonds to achieve the desired configuration.
Functional Group Modification: Addition of the isopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources followed by purification. Advanced techniques such as chromatography and crystallization are employed to isolate the compound in its pure form. Large-scale synthesis may also utilize biotechnological methods, including microbial fermentation, to produce the compound more efficiently.
Chemical Reactions Analysis
Types of Reactions
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.
Scientific Research Applications
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of natural resins and varnishes.
Mechanism of Action
The mechanism by which Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- exerts its effects involves interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular pathways.
Comparison with Similar Compounds
Similar Compounds
Isopimaric Acid: Another diterpenoid with similar structural features but different functional groups.
Abietic Acid: Shares the diterpenoid backbone but lacks the specific hydroxyl and isopropyl groups.
Uniqueness
Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl- is unique due to its specific hydroxylation pattern and the presence of an isopropyl group, which confer distinct chemical and biological properties compared to other diterpenoids.
This detailed article provides a comprehensive overview of Podocarp-7-en-15-oic acid, 13beta,14beta-dihydroxy-13-isopropyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
22552-62-1 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
methyl (1R,4aS,4bR,7R,8S,10aS)-7,8-dihydroxy-4a-methyl-7-propan-2-yl-1,2,3,4,4b,5,6,8,10,10a-decahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H32O4/c1-12(2)20(23)11-9-16-13(17(20)21)7-8-15-14(18(22)24-4)6-5-10-19(15,16)3/h7,12,14-17,21,23H,5-6,8-11H2,1-4H3/t14-,15+,16+,17+,19+,20-/m1/s1 |
InChI Key |
UJSIFMLXENIXBA-PUDAJJFRSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@H]3C(=O)OC)C)[C@@H]1O)O |
Canonical SMILES |
CC(C)C1(CCC2C(=CCC3C2(CCCC3C(=O)OC)C)C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















